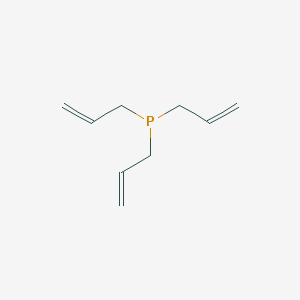

Triallylphosphine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(prop-2-enyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15P/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFABDZKXNKQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCP(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167868 | |

| Record name | Triallyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16523-89-0 | |

| Record name | Triallyl phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16523-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallyl phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triallyl phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, are a cornerstone of modern chemistry. taylorandfrancis.com Their significance stems from their diverse applications across various scientific and industrial domains, including medicinal chemistry, agriculture, and materials science. frontiersin.orgrsc.org In the realm of medicine, over 80 phosphorus-containing drugs are currently in clinical use, with many more candidates under development. frontiersin.org The agricultural sector relies heavily on organophosphorus compounds as pesticides and herbicides. taylorandfrancis.comnih.gov

Furthermore, these compounds are indispensable in organic synthesis. For instance, phosphines are crucial ligands in metal-catalyzed reactions, and phosphonates are widely used as reagents in alkene synthesis. frontiersin.org Their utility also extends to material science, where they are employed as flame retardants and metal extractants due to their low toxicity and high coordination ability with metals. frontiersin.org The basic structure of many organophosphorus compounds features a phosphoryl group (a terminal oxygen double-bonded to phosphorus), two lipophilic groups, and a leaving group. taylorandfrancis.com

Overview of Triallylphosphine S Role in Chemical Synthesis and Catalysis

Triallylphosphine is an organophosphorus compound with a phosphorus atom bonded to three allyl groups. cymitquimica.com This structure, with its multiple double bonds, imparts high reactivity, making it a valuable reagent in various chemical transformations. smolecule.com It is a colorless to pale yellow liquid with a distinct odor. cymitquimica.com

In chemical synthesis, this compound serves as an intermediate for producing more complex organic molecules. smolecule.com It is particularly noted for its role as a ligand in transition-metal catalysis, forming stable complexes with metals like palladium, nickel, and rhodium. smolecule.com These complexes are effective catalysts for a range of organic reactions. smolecule.com Beyond catalysis, this compound is being investigated for its potential in material science, for example, in the development of polymer additives. smolecule.com

Historical Context and Evolution of Triallylphosphine Research

Alkylation Approaches in this compound Synthesis

Alkylation represents a primary and widely utilized strategy for forming the phosphorus-carbon bonds in this compound. This approach involves reacting a phosphorus-centered nucleophile or an electrophilic phosphorus compound with an appropriate allyl source.

The direct reaction between phosphorus trihalides, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃), and allyl halides is a foundational method for synthesizing tertiary phosphines. uw.edu.pl However, this method can sometimes lead to a mixture of products due to P-P coupling and other side reactions, making isolation of the desired this compound challenging. thieme-connect.de For instance, the reaction of white phosphorus with allyl chloride under superbasic conditions has been reported to yield allylphosphine (B14262219), but only in a 13% yield, while the reaction with allyl bromide primarily produces this compound oxide. thieme-connect.de

A more effective and widely used method for synthesizing trialkylphosphines involves the reaction of phosphorus trihalides with organometallic reagents. uw.edu.plthieme-connect.de These reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), provide a highly nucleophilic source of the alkyl group, leading to cleaner reactions and better yields compared to direct alkylation with alkyl halides. amazon.com

The Grignard approach is particularly effective for producing tertiary phosphines with identical substituents from phosphorus trihalides. uw.edu.pl A notable synthesis of this compound involves the reaction of phosphorus trichloride with allylmagnesium chloride in tetrahydrofuran (B95107) (THF), which proceeds with a 75% yield. thieme-connect.de Organolithium reagents are also extensively used for creating P-C bonds in phosphine (B1218219) synthesis due to their high reactivity. amazon.com Both Grignard and organolithium reagents function by nucleophilic addition to the electrophilic phosphorus center of the halide. chemistrysteps.comlibretexts.org

Table 1: Comparison of Organometallic Reagents in Phosphine Synthesis

| Reagent Type | General Formula | Typical Precursor | Common Solvents | Key Characteristics |

|---|---|---|---|---|

| Grignard Reagent | R-Mg-X | Alkyl/Aryl Halide + Mg | Diethyl ether, THF | Highly effective for tertiary phosphines from PCl₃ uw.edu.pl; Stabilized by ether coordination libretexts.org |

| Organolithium Reagent | R-Li | Alkyl/Aryl Halide + Li | Pentane, Hexane (B92381), Ethers | Generally more reactive than Grignard reagents wikipedia.org; Can also act as a strong base libretexts.org |

Another synthetic route proceeds via the formation of alkali metal phosphides, which then act as nucleophiles in reactions with alkyl halides. uw.edu.plgoogle.com This two-step process begins with the preparation of a metal phosphide (B1233454), such as sodium phosphide (Na₃P) or lithium phosphide (Li₃P), from an alkali metal and elemental phosphorus. google.com These phosphides are then reacted with an allyl halide, like allyl bromide, to yield the desired phosphine. thieme-connect.de

A related approach utilizes lithium tetrakis(phosphino)aluminate, LiAl(PH₂)₄, which reacts with allyl bromide in triethylene glycol dimethyl ether to produce allylphosphine in good yields (55–68%). thieme-connect.de The reaction of phosphides generated in situ from elemental phosphorus and potassium hydroxide (B78521) with allyl halides has also been explored, though this can lead to mixtures of isomeric products, including phosphine oxides.

Application of Organometallic Reagents (e.g., Organolithium, Grignard)

Phosphorus-Hydrogen Bond Activation Strategies for Allyl Phosphine Formation

The addition of a phosphorus-hydrogen (P-H) bond across an unsaturated carbon-carbon bond, known as hydrophosphination, is a highly atom-economical method for synthesizing phosphines. uw.edu.placs.org This reaction can be initiated under basic, acidic, radical, or metal-catalyzed conditions. uw.edu.plbeilstein-journals.org

When using primary phosphines (RPH₂) or phosphine gas (PH₃) as the phosphorus source, a catalyst is often required. uw.edu.plnih.gov For example, PH₃ requires a base catalyst for its addition to even highly electrophilic alkenes. uw.edu.pl The hydrophosphination of alkynes provides a direct route to trialkenylphosphines. An analogous reaction, the hydrophosphination of phenylacetylene (B144264) with PH₃, exclusively forms tris(Z-styryl)phosphine, demonstrating the potential of this method for synthesizing symmetrically substituted phosphines. nih.gov The reaction involving secondary phosphines (R₂PH) allows for the formation of tertiary phosphines without the possibility of a second hydrophosphination event. acs.orgnih.gov

Reduction of this compound Oxide and Related Precursors

This compound can be synthesized by the reduction of its more stable and often more easily prepared precursor, this compound oxide. smolecule.com This deoxygenation is a common final step in phosphine synthesis, and a variety of reducing agents can be employed. uw.edu.plorganic-chemistry.org The choice of reagent can be critical for achieving high yields and ensuring compatibility with other functional groups in the molecule.

Common reducing agents include silanes, such as tetramethyldisiloxane (TMDS) and polymethylhydrosiloxane (B1170920) (PMHS), often in the presence of a metal catalyst like titanium or copper complexes. organic-chemistry.orgmdpi.com Other methods employ lithium aluminum hydride (LiAlH₄) or trialkyl phosphites in the presence of an iodine catalyst. organic-chemistry.orgchemistryviews.org The mild conditions offered by some modern protocols make this a versatile approach. chemistryviews.org

Table 2: Selected Reagents for the Reduction of Tertiary Phosphine Oxides

| Reducing Agent / System | Catalyst / Additive | Typical Conditions | Notes |

|---|---|---|---|

| Polymethylhydrosiloxane (PMHS) | None (metal-free) | 220 °C, 24h, solvent-free | Uses an inexpensive by-product of the silicone industry. thieme-connect.demdpi.com |

| Tetramethyldisiloxane (TMDS) | Copper complexes | - | Allows for selective reduction in the presence of groups like ketones and esters. organic-chemistry.orgorganic-chemistry.org |

| Trialkyl Phosphite | Iodine (I₂) | Room Temperature | Mild, scalable, and efficient method involving an iodophosphate intermediate. chemistryviews.orggoogle.com |

Photochemical Hydrophosphination Techniques

Photochemical methods provide an alternative strategy for initiating hydrophosphination reactions. uw.edu.pl Using light, often simple white light, can promote the radical addition of P-H bonds from diarylphosphines to unsaturated compounds like allyl or vinyl derivatives. organic-chemistry.orgorganic-chemistry.org This technique is noted for being efficient and highly regioselective, typically yielding anti-Markovnikov products without the formation of significant byproducts. organic-chemistry.orgnih.gov This clean reaction profile makes photochemical hydrophosphination a valuable tool for the synthesis of functionalized phosphines. organic-chemistry.org

Development of Hemilabile Phosphine Libraries through Tailored Synthesis

The creation of diverse phosphine libraries is a cornerstone of modern catalyst development, allowing for the systematic tuning of ligand properties to optimize catalytic performance. A significant approach in this field involves the tailored synthesis of hemilabile phosphine libraries, where ligands are designed with both a soft, electron-rich phosphorus donor and a hard, typically oxygen- or nitrogen-based, donor atom connected by a flexible chain. organic-chemistry.orgcsic.es This hemilabile character, where the hard donor can reversibly coordinate to a metal center, imparts unique dynamic properties to the resulting catalysts. organic-chemistry.orgthieme-connect.com Methodologies for generating these libraries are designed to be versatile, enabling fine control over the electronic and steric characteristics of the final phosphine products. csic.es

Several synthetic strategies have been optimized for the efficient construction of a wide array of functionalized phosphines with the general structure R₂P(CH₂)ₙZ. thieme-connect.com These methods are designed to allow for the modification of the aryl groups (R) on the phosphorus atom, the length of the alkylene chain (n), and the nature of the hemilabile donor group (Z). csic.es The primary synthetic routes include the alkylation of lithium diarylphosphides, the alkylation of phosphine-borane adducts, and the photochemical hydrophosphination of unsaturated compounds. organic-chemistry.org

A particularly effective and regioselective method is the photochemical hydrophosphination of vinyl or allyl derivatives with diarylphosphines. organic-chemistry.orgcsic.es This reaction often proceeds cleanly under visible light, yielding the desired functionalized phosphines without significant byproducts. organic-chemistry.org This approach is highly valuable for introducing the hemilabile fragment onto the phosphine scaffold. csic.esthieme-connect.com

In addition to these methods, a specific protocol has been developed for the synthesis of potentially hemilabile fluorinated allylphosphines. csic.es This involves the reaction of diarylchlorophosphines with allylmagnesium bromide. thieme-connect.com This method allows for the introduction of fluorine-containing aryl groups, which can significantly alter the electronic properties of the phosphorus atom and enhance the coordination ability of the olefinic group. organic-chemistry.org The ability to systematically vary the substituents on the phosphorus atom and the functional groups in the side chain is crucial for creating a comprehensive library of ligands for screening in various catalytic applications. organic-chemistry.orgcsic.es

The tailored synthesis of these libraries provides a powerful tool for investigating structure-activity relationships in catalysis. By systematically modifying the ligand architecture, researchers can fine-tune the electronic density on the phosphorus donor, control the coordination ability of the hemilabile fragment, and adjust the steric bulk around the metal center. csic.es

The following tables summarize the synthetic methodologies and the scope of the synthesized phosphine libraries.

Table 1: Synthetic Methodologies for Hemilabile Phosphines

| Method | Description | Reactants |

|---|---|---|

| 1 | Alkylation of Lithium Diarylphosphides | R₂PLi + X(CH₂)ₙZ |

| 2 | Alkylation of Phosphine-Borane Adducts | R₂P(BH₃)H + X(CH₂)ₙZ |

| 3 | Photochemical Hydrophosphination | R₂PH + CH₂=CH(CH₂)ₙ₋₁Z |

| 4 | Grignard Reaction for Allylphosphines | R₂PCl + BrMgCH₂CH=CH₂ |

Data sourced from multiple references. organic-chemistry.orgthieme-connect.comthieme-connect.com

Table 2: Examples of Synthesized Hemilabile and Allyl Phosphine Derivatives

| R Group | n | Z Group | Resulting Phosphine Structure |

|---|---|---|---|

| p-CF₃-C₆H₄ | 2 | OMe | (p-CF₃-C₆H₄)₂P(CH₂)₂OMe |

| C₆H₅ | 3 | OEt | (C₆H₅)₂P(CH₂)₃OEt |

| p-CH₃O-C₆H₄ | 2 | NMe₂ | (p-CH₃O-C₆H₄)₂P(CH₂)₂NMe₂ |

| 4-FC₆H₄ | 1 | CH=CH₂ | (4-FC₆H₄)₂PCH₂CH=CH₂ |

This table represents a selection of derivatives from a larger library. csic.esthieme-connect.com

Fundamental Principles of this compound-Metal Coordination

The coordination of this compound to a metal center is governed by a combination of sigma (σ) and pi (π) interactions, as well as dynamic equilibria that give rise to its characteristic hemilabile behavior.

Phosphorus-Metal Sigma (σ) Bonding Modes

The primary interaction between this compound and a metal is the formation of a sigma (σ) bond. wikipedia.orgtcichemicals.com The phosphorus atom, with its lone pair of electrons, acts as a soft σ-donating ligand, forming a coordinate covalent bond with the metal center. wikipedia.orgtcichemicals.com The strength of this P-M σ bond is influenced by the electronic properties of the substituents on the phosphorus atom. libretexts.org In this compound, the allyl groups are less electronegative than aryl or halide substituents, making it a reasonably good electron donor. libretexts.org This σ-donation increases the electron density on the metal, a key factor in the stability and reactivity of the resulting complex. umb.edu

Allylic π-Coordination and Hapticity Variations

Beyond the primary σ-bond, the allyl groups of this compound can engage in π-coordination with the metal center. researchgate.netcam.ac.uk Hapticity, denoted by the symbol η (eta), describes the number of contiguous atoms of a ligand that are coordinated to a metal. wikipedia.org In the case of this compound, the allyl groups can coordinate in an η² or η³ fashion. wikipedia.orgnumberanalytics.com

In η²-coordination, two carbon atoms of the allyl group's double bond interact with the metal. nih.gov This mode is common for simple olefins. More complex is the η³-coordination, where all three carbon atoms of the allyl group bond to the metal center, forming a delocalized π-system. cam.ac.uknumberanalytics.com The ability of the allyl groups to switch between these coordination modes, or to not be coordinated at all, is a hallmark of this compound's versatility. researchgate.netcore.ac.uk

Hemilabile Ligand Behavior and Dynamic Equilibria

This compound is a classic example of a hemilabile ligand. wikipedia.org Hemilability refers to the ability of a polydentate ligand to have one or more donor atoms that can reversibly dissociate from and re-associate with the metal center, while at least one other donor atom remains firmly bound. wikipedia.org For this compound, the phosphorus atom provides a strong, anchoring σ-bond, while the allyl groups act as the labile arms. core.ac.ukchemrxiv.org

This dynamic equilibrium between a purely σ-bonded state (κ¹-coordination) and a state involving both σ- and π-coordination (e.g., κ¹,η²-coordination) is crucial to its function in catalysis. core.ac.uk The dissociation of an allyl group creates a vacant coordination site on the metal, allowing for the binding of a substrate. wikipedia.org Subsequent re-coordination of the allyl group can facilitate product release. wikipedia.org This reversible π-coordination has been observed in various metal complexes, including those of ruthenium. researchgate.netresearchgate.net

This compound Complexes with Transition Metals

The unique bonding characteristics of this compound make it a valuable ligand in the synthesis of transition metal complexes, particularly with ruthenium, where it has been instrumental in the development of cluster chemistry. rsdjournal.org

Ruthenium-Triallylphosphine Complexes and Cluster Chemistry

Ruthenium forms a diverse range of complexes with this compound, from mononuclear species to complex multinuclear clusters. rsdjournal.org The ability of the ligand to bridge multiple metal centers and stabilize cluster frameworks is of significant interest.

The reaction of this compound with triruthenium dodecacarbonyl, [Ru₃(CO)₁₂], is a common route to forming trinuclear ruthenium carbonyl clusters. researchgate.netresearchgate.net These reactions can yield a variety of products depending on the stoichiometry and reaction conditions.

Initial substitution of a carbonyl ligand by this compound leads to the formation of [Ru₃(CO)₁₁{P(CH₂CH=CH₂)₃}]. researchgate.netresearchgate.net Further substitution can occur to give [Ru₃(CO)₁₀{P(CH₂CH=CH₂)₃}₂]. researchgate.netresearchgate.net

A particularly interesting product is the cluster [Ru₃(CO)₁₀{σ,π-CH₂=CHCH₂P(CH₂CH=CH₂)₂}]. researchgate.net In this complex, the this compound ligand is coordinated to one ruthenium atom through the phosphorus atom (σ-bond) and to another ruthenium atom via one of its allyl groups (π-bond). This demonstrates the ligand's ability to act as a bridging, bidentate ligand within the cluster framework. The formation of this chelated structure highlights the hemilabile nature of the ligand, where intramolecular coordination of an allyl group stabilizes the cluster. core.ac.uk

The structures of these trinuclear ruthenium clusters have been extensively studied using techniques such as X-ray crystallography, and NMR and IR spectroscopy. For instance, X-ray diffraction studies have confirmed the triangular arrangement of the ruthenium atoms and the specific coordination modes of the this compound and carbonyl ligands. researchgate.net

| Compound | Formula | Coordination Mode of this compound | Key Structural Features |

| Monosubstituted Cluster | [Ru₃(CO)₁₁{P(CH₂CH=CH₂)₃}] | κ¹ (P-coordination) | One CO ligand is replaced by a this compound ligand, which is only bound through the phosphorus atom. |

| Disubstituted Cluster | [Ru₃(CO)₁₀{P(CH₂CH=CH₂)₃}₂] | κ¹ (P-coordination) | Two CO ligands are replaced by two this compound ligands, each bound through their phosphorus atom. |

| Chelated Cluster | [Ru₃(CO)₁₀{σ,π-CH₂=CHCH₂P(CH₂CH=CH₂)₂}] | κ¹,η² (P and C=C coordination) | The ligand is bound to one Ru atom via phosphorus and to another Ru atom via one allyl group's double bond. |

The reaction of the chelated cluster, [Ru₃(CO)₁₀{σ,π-CH₂=CHCH₂P(CH₂CH=CH₂)₂}], with other phosphines or phosphites can lead to the cleavage of the Ru-allyl π-bond, resulting in the formation of [Ru₃(CO)₁₁{P(CH₂CH=CH₂)₃}(PR₃)]. researchgate.net This reactivity further underscores the hemilabile character of the this compound ligand and its utility in creating reactive metal cluster complexes.

Reversible π-Coordination Phenomena in Ruthenium Systems

The coordination of this compound to ruthenium carbonyl clusters showcases the ligand's hemilabile nature, characterized by the reversible coordination of one of its allyl groups. The reaction of this compound with triruthenium dodecacarbonyl, [Ru₃(CO)₁₂], leads to the formation of a series of substituted clusters. researchgate.netcdnsciencepub.com

Initially, simple substitution products are formed, such as [Ru₃(CO)₁₁{P(CH₂CH=CH₂)₃}] and [Ru₃(CO)₁₀{P(CH₂CH=CH₂)₃}₂], where the this compound ligand is coordinated solely through its phosphorus atom (σ-coordination). researchgate.netresearchgate.net However, under appropriate conditions, one of the allyl groups can coordinate to a ruthenium atom through its C=C double bond, resulting in a chelating σ,π-coordination mode. This leads to the formation of the complex [Ru₃(CO)₁₀{σ,π-CH₂CHCH₂P(CH₂CH=CH₂)₂}]. researchgate.netresearchgate.net

A key feature of this system is the reversibility of the π-coordination. The Ru–allyl π-bond is labile and can be cleaved by the addition of other ligands. For instance, the reaction of [Ru₃(CO)₁₀{σ,π-CH₂CHCH₂P(CH₂CH=CH₂)₂}] with phosphines or phosphites (PR₃) results in the displacement of the coordinated allyl group and the formation of [Ru₃(CO)₁₁{P(CH₂CH=CH₂)₃}(PR₃)]. researchgate.netresearchgate.net This reversible process demonstrates the hemilability of this compound, where the allyl group acts as a readily displaceable, weakly coordinating arm, which can stabilize unsaturated species or be replaced by other incoming ligands. cdnsciencepub.comrsc.org

Table 1: this compound-Substituted Ruthenium Carbonyl Clusters

| Complex Formula | Coordination Mode of this compound | Reference |

| [Ru₃(CO)₁₁{P(CH₂CH=CH₂)₃}] | σ (P-coordination only) | researchgate.netresearchgate.net |

| [Ru₃(CO)₁₀{P(CH₂CH=CH₂)₃}₂] | σ (P-coordination only) | researchgate.netresearchgate.net |

| [Ru₃(CO)₁₀{σ,π-CH₂CHCH₂P(CH₂CH=CH₂)₂}] | σ,π (P and one allyl group coordinated) | researchgate.netresearchgate.net |

Rhodium-Triallylphosphine Complexes and Cationic Species Stabilization

Diallylphosphine ligands, close structural relatives of this compound, are effective in stabilizing cationic rhodium(I) species. researchgate.netcore.ac.uk The bifunctional nature of these ligands, possessing a strongly coordinating "hard" phosphine donor and weakly coordinating "soft" alkene moieties, allows them to act as polydentate ligands. core.ac.uk This capability is leveraged in the synthesis of cationic complexes of the type [Rh(COD){κ³(P,C,C)-RP(CH₂CH=CH₂)₂}]⁺ (where COD is cyclooctadiene), which are prepared from the chloro-bridged dimer [Rh₂(μ-Cl)₂(COD)₂]. researchgate.net The diallylphosphine ligand chelates to the rhodium center through the phosphorus atom and both alkene sidearms, effectively stabilizing the cationic charge. core.ac.uk

In the context of rhodium clusters, such as those derived from hexarhodium hexadecacarbonyl, [Rh₆(CO)₁₆], allyl-substituted phosphine ligands exhibit interesting reactivity. researchgate.net Studies on related Ph₂P(alkenyl) ligands show that terminal alkenyl groups can undergo isomerization within the coordination sphere of hexarhodium complexes. researchgate.net This transformation results in allyl fragments, -CH₂CH=C(H)R, which then coordinate to a rhodium atom through the newly formed double bond. researchgate.net This behavior is analogous to the hemilability seen in other allylphosphine systems, where the π-coordination of the double bond is a key feature. researchgate.net The addition of CO can lead to the cleavage of the Rh-alkene bond, demonstrating the reversible nature of this interaction. researchgate.net

Osmium-Triallylphosphine Complexes and Hydride Fluxionality

The chemistry of this compound with osmium clusters involves complex structural dynamics, including the fluxional behavior of hydride ligands. While direct studies on this compound with osmium hydrido clusters are not extensively detailed in the provided sources, the behavior of analogous phosphine and phosphole ligands on triosmium clusters provides significant insight into the expected dynamics. researchgate.netresearchgate.net

The unsaturated cluster [Os₃(μ-H)₂(CO)₁₀] is a common starting material for introducing new ligands into a triosmium framework. researchgate.netresearchgate.net Its reaction with various phosphine and phosphole ligands typically yields monosubstituted derivatives like [Os₃(μ-H)(H)(CO)₁₀(L)] and disubstituted, decarbonylated products such as [Os₃(μ-H)₂(CO)₉(L)]. researchgate.netresearchgate.netresearchgate.net Diallylphosphine ligands have been shown to react with osmium clusters, demonstrating hemilability through the coordination of an allyl group, which can be subsequently displaced by ligands like CO or PPh₃. researchgate.net

Variable-temperature ¹H NMR studies on these types of hydrido-carbonyl osmium clusters reveal that the hydride ligands are often fluxional, meaning they rapidly exchange their positions within the cluster framework. researchgate.netresearchgate.net This dynamic process is a characteristic feature of such systems.

The dynamic behavior of phosphine ligands on triosmium clusters has been studied extensively. researchgate.netresearchgate.net In complexes such as [Os₃(CO)₁₀(L)₂], where L is a phosphine, geometric isomers are often observed in solution and can be in dynamic equilibrium. researchgate.netresearchgate.net Furthermore, low-temperature ¹H NMR studies of clusters containing phosphole ligands show that the ligand can occupy different (e.g., pseudoaxial and equatorial) sites on the osmium atom, indicating a dynamic process. researchgate.netresearchgate.net The hydride ligands in these complexes also exhibit fluxional behavior. researchgate.net This body of research suggests that a this compound ligand on a triosmium hydrido cluster would likely participate in and be influenced by these complex intramolecular exchange processes.

Reactivity with Unsaturated Triosmium Clusters

Palladium-Triallylphosphine Complexes

The coordination chemistry of allylphosphines with palladium is relevant to the development of catalysts and unique coordination compounds. While specific data for this compound is limited in the provided search results, the behavior of related P,π-allyl chelating phosphine ligands offers valuable parallels. rsc.orgacs.org

Complexes have been synthesized where a phosphinoallyl ligand chelates to a palladium(II) center through both the phosphorus atom and the allyl π-system. rsc.org This P,π-chelation is a recurring theme in the coordination chemistry of allylphosphines. Structurally responsive phosphine 1-azaallyl (P^AzA) ligands, for example, can isomerize between different coordination modes with palladium, influencing the course of reactions like C-C cross-coupling. uwo.ca The design of the ligand backbone, such as using a flexible biaryl linker, can influence whether the allyl or aza-allyl moiety coordinates in a monodentate or tridentate fashion, highlighting the subtle control that ligand architecture exerts on the coordination geometry. uwo.ca

Table 2: Examples of Palladium Complexes with Allyl-type Phosphine Ligands

| Ligand Type | Complex Example | Key Feature | Reference |

| Ferrocene (B1249389) Phosphinoallyl | [PdCl(R₂PfcCHCHCH₂-η³:κP)] | First P/π-allyl-chelating complexes with a ferrocene scaffold. | rsc.org |

| Phosphine 1-Azaallyl (P^AzA) | [Pdᴵ(P^AzA)]₂ dimer | Unprecedented coordination mode observed in the dimer. | uwo.ca |

| Biaryl P^AzA | Pd(P^AzA) complex | The larger bite angle allows for η³-NCC coordination of the aza-allyl group. | uwo.ca |

Interaction Studies with Other Metal Ions (e.g., Silver)

This compound's interaction with various transition metals, including silver(I), has been a subject of study, leading to the formation of cationic silver complexes with notable reactivity. smolecule.com The coordination chemistry of the solvated Ag(I) ion has been investigated in several strong electron-pair donor solvents. nih.gov In the presence of ligands like phosphines, Ag(+) is known to form complexes, a tendency often attributed to the ion's inclination towards sd-hybridization. nih.gov

The synthesis of silver(I) bromide complexes with different diphosphine ligands has been described, resulting in both bimetallic and three-coordinate complexes. rsc.org For instance, the reaction of AgBF4 with an oxadiazole-functionalized α-aminophosphonate in a THF solution with hexane diffusion leads to the formation of silver-α-aminophosphonate adducts with varying compositions and structures. nih.gov

The nature of the ligands plays a crucial role in the resulting silver complex's structure and stability. For example, the use of polar ligands can increase the water solubility of otherwise lipophilic silver–phosphine complexes. unife.it The coordination of neutral ligands to the {AgL} fragment, where L is an anionic ligand, is a promising approach to saturate the coordination sphere of silver and obtain monomeric or low-nuclearity molecules. nih.gov This is because "soft" bases containing donor atoms like phosphorus are effective for the "soft" Ag+ metal center. nih.gov

The stoichiometry and structure of these silver complexes can vary. Dinuclear silver(I) nitrate (B79036) complexes with bridging bisphosphinomethanes have been synthesized and studied. mdpi.com In some cases, the coordination of silver(I) can lead to the formation of 1D polymeric chains. mdpi.com

The following table summarizes key aspects of this compound's interaction with silver ions:

| Feature | Description | References |

| Complex Formation | Forms cationic silver complexes. | smolecule.com |

| Driving Force | Ag(+) tendency toward sd-hybridization. | nih.gov |

| Structural Diversity | Can form monomeric, dimeric, and polymeric structures. | rsc.orgnih.govmdpi.commdpi.com |

| Ligand Influence | The properties of co-ligands significantly affect the final complex's structure and solubility. | unife.itnih.gov |

| Synthesis Methods | Common methods include reaction with silver salts like AgBF4 and AgBr. | rsc.orgnih.gov |

Ligand Design Principles and Steric/Electronic Tuning in this compound Derivatives

The design of phosphine ligands is a critical aspect of coordination chemistry and catalysis, as subtle changes to the ligand structure can dramatically alter the reactivity, selectivity, and efficiency of a metal complex. researchgate.netresearchgate.net The versatility of phosphine ligands stems from the ability to tune their steric and electronic properties by modifying the substituents on the phosphorus atom. chemrxiv.orgrsc.org

Steric Effects: The steric bulk of a phosphine ligand, often quantified by the ligand cone angle, plays a significant role in determining the structure and reactivity of its metal complexes. units.it In the context of this compound, the three allyl groups contribute to its steric profile. The synthesis of derivatives allows for the modification of this bulk. For instance, the introduction of larger or smaller groups in place of or in addition to the allyl groups can control the coordination environment around the metal center. chemrxiv.org This steric control is crucial in influencing reaction rates and selectivities in catalytic processes.

Electronic Effects: The electronic properties of a phosphine ligand, specifically its electron-donating or -withdrawing nature, directly impact the electron density at the metal center. rsc.org This, in turn, influences the metal's reactivity in key catalytic steps such as oxidative addition and reductive elimination. The electronic character of phosphines is often evaluated by measuring the CO stretching frequencies in their corresponding metal carbonyl complexes. For this compound, the allyl groups impart specific electronic characteristics. scbt.com The synthesis of derivatives with substituents that are more electron-withdrawing or electron-donating than the allyl group allows for the fine-tuning of the ligand's electronic properties. chemrxiv.org For example, introducing aryl groups with electron-withdrawing or -donating substituents can systematically alter the ligand's electronic influence. chemrxiv.org

The synthesis of functionalized phosphine derivatives is a key strategy for achieving this steric and electronic tuning. organic-chemistry.orgnih.govresearchgate.netrsc.org This can involve reactions such as the hydrophosphination of alkenes or the functionalization of existing phosphine backbones. chemrxiv.org

The table below outlines the key principles in the design of this compound derivatives:

| Design Principle | Method of Tuning | Impact on Metal Complex | References |

| Steric Tuning | Modification of substituent size on the phosphorus atom. | Influences coordination number, geometry, and reaction selectivity. | chemrxiv.orgunits.it |

| Electronic Tuning | Introduction of electron-donating or -withdrawing groups. | Modulates electron density at the metal center, affecting catalytic activity. | rsc.org |

| Synthesis of Derivatives | Functionalization of the phosphine backbone or use of functionalized starting materials. | Creates a library of ligands with diverse steric and electronic profiles. | chemrxiv.orgorganic-chemistry.orgnih.gov |

Influence of this compound Coordination on Metal Cluster Reactivity and Fluxional Behavior

This compound and its derivatives have been shown to influence the reactivity and dynamic processes of metal clusters. researchgate.netresearchgate.net The coordination of this compound to a metal cluster can modify its structure and, consequently, its chemical behavior. nih.gov

Reactivity: The incorporation of phosphine ligands into transition-metal carbonyl clusters introduces new structural features and can alter their reactivity. nitrkl.ac.in In the case of this compound, its coordination to a ruthenium carbonyl cluster has been studied, leading to the formation of various substituted clusters. researchgate.net For example, the reaction of this compound with [Ru3(CO)12] can yield [Ru3(CO)11{P(CH2CH=CH2)3}] and [Ru3(CO)10{P(CH2CH=CH2)3}2]. researchgate.net

A key aspect of this compound's influence is its ability to act as a hemilabile ligand. One of the allyl groups can coordinate to a metal center through its C=C double bond, in addition to the primary P-metal bond. core.ac.uk This creates a chelated structure, such as in [Ru3(CO)10{σ;π-CH2=CHCH2P(CH2CH=CH2)2}]. researchgate.net This π-coordination is often reversible; reaction with other ligands can cleave the Ru-allyl π-bond. researchgate.net This hemilability can play a significant role in the catalytic activity of the cluster by creating open coordination sites.

Fluxional Behavior: Metal clusters are often stereochemically non-rigid, exhibiting fluxional behavior where ligands and even metal atoms can interchange their positions. csic.eschiba-u.jp The coordination of phosphine ligands can influence these dynamic processes. researchgate.net Variable-temperature NMR spectroscopy is a primary tool for studying the fluxionality of these complexes. core.ac.ukresearchgate.net

In this compound-substituted clusters, fluxional processes can involve the movement of the phosphine ligand itself on the cluster framework. For the [Ru3(CO)10{σ;π-CH2=CHCH2P(CH2CH=CH2)2}] complex, the reversible π-coordination of the allyl group is a form of fluxionality. researchgate.net Additionally, isomerization processes within the cluster can be influenced by the steric and electronic properties of the coordinated phosphine. researchgate.net The study of these dynamic behaviors provides insights into the reaction mechanisms and the nature of bonding within the metal cluster. researchgate.netcsic.es

The following table summarizes the influence of this compound on metal cluster properties:

| Influence | Description | Example | References |

| Reactivity | Alters the reactivity of the cluster through ligand substitution and potential for hemilability. | Formation of [Ru3(CO)11{P(CH2CH=CH2)3}] and hemilabile [Ru3(CO)10{σ;π-CH2=CHCH2P(CH2CH=CH2)2}]. | researchgate.netnitrkl.ac.in |

| Fluxional Behavior | The reversible π-coordination of an allyl group is a key dynamic process. | Reversible cleavage of the Ru-allyl π-bond in [Ru3(CO)10{σ;π-CH2=CHCH2P(CH2CH=CH2)2}]. | researchgate.netcore.ac.uk |

| Structural Modification | Coordination of this compound can lead to changes in the cluster's core geometry. | The formation of different substituted ruthenium carbonyl clusters. | researchgate.net |

Catalytic Applications of Triallylphosphine in Organic Transformations

Transition-Metal Catalysis Mediated by Triallylphosphine Ligands

This compound serves as an effective ligand in transition-metal catalysis, forming stable and reactive complexes with metals such as palladium and rhodium. smolecule.com The allyl groups can influence the catalytic activity and selectivity of the metal center. These complexes are instrumental in facilitating a range of important organic reactions, particularly those involving the formation of new carbon-carbon bonds. smolecule.comrsc.orgchemistryworld.com

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic chemistry. mdpi.comrsc.org Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for synthesizing complex molecules. this compound has been identified as a useful ligand in several of these key C-C bond-forming reactions. smolecule.com

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for creating substituted alkenes. wikipedia.orgmdpi.com In this reaction, phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. mdpi.com this compound can be employed as a ligand to form active palladium catalytic species. smolecule.com The general catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org

| Component | Example |

| Catalyst System | Palladium(II) acetate (B1210297) / This compound |

| Aryl Halide | Iodobenzene |

| Alkene | Styrene |

| Base | Triethylamine |

| Product | Stilbene |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. consensus.appyonedalabs.com This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. yonedalabs.com this compound can serve as a ligand for the palladium catalyst, influencing the efficiency of these steps. smolecule.com The choice of ligand is critical for achieving high yields and turnover numbers.

The general protocol for a Suzuki-Miyaura coupling utilizing a phosphine ligand like this compound is outlined below.

| Reaction Component | Role / Example |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | This compound |

| Organic Halide/Triflate | Aryl bromide, Aryl iodide |

| Organoboron Compound | Arylboronic acid, Arylboronic ester |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF |

The Negishi cross-coupling reaction is a powerful method that forms C-C bonds by coupling an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org this compound is explicitly noted for its use as a ligand in palladium-catalyzed Negishi reactions. alfachemic.comchemicalbook.comlookchem.com The reaction is valued for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The mechanism involves oxidative addition of the organic halide to the Pd(0) center, followed by transmetalation with the organozinc reagent and reductive elimination to furnish the coupled product. wikipedia.orgrsc.org

| Reaction Component | Role / Example |

| Catalyst | Palladium(0) complex, e.g., generated from Pd₂(dba)₃ |

| Ligand | This compound |

| Organic Halide | Aryl bromide, Vinyl chloride |

| Organozinc Reagent | Arylzinc chloride, Alkylzinc bromide |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |

Hydroformylation, or the oxo process, is a major industrial reaction that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the double bond. wikipedia.org The process typically uses rhodium complexes with phosphine ligands as catalysts. illinois.eduyork.ac.ukrsc.org this compound can function as such a ligand, forming complexes with rhodium to catalyze the hydroformylation of alkenes. smolecule.com The ligand's properties can influence both the rate of the reaction and the regioselectivity, determining the ratio of linear to branched aldehyde products. rsc.org The generally accepted mechanism involves the coordination of the alkene to a rhodium-hydrido-carbonyl complex, migratory insertion, CO insertion, and finally hydrogenolysis to release the aldehyde product and regenerate the catalyst. illinois.edu

| Reaction Component | Description |

| Catalyst System | Rhodium precursor (e.g., [Rh(acac)(CO)₂]) + This compound |

| Substrate | Alkene (e.g., 1-Octene) |

| Reagents | Synthesis Gas (CO + H₂) |

| Products | Linear Aldehyde (Nonanal) and Branched Aldehyde (2-Methyloctanal) |

| Solvent | Toluene or other non-reactive solvent |

Beyond its role as a ligand in metal catalysis, this compound can also function directly as a nucleophilic organocatalyst. smolecule.com In this capacity, the phosphorus atom acts as the nucleophile, initiating a reaction cascade. beilstein-journals.orgnih.gov Phosphines are effective nucleophiles that can add to electron-deficient species, such as activated alkenes, to form a zwitterionic intermediate. beilstein-journals.org This intermediate can then participate in various transformations. An example of a reaction where this compound can act as a nucleophilic catalyst is the Rauhut-Currier reaction, which involves the coupling of two activated alkenes. smolecule.com The catalytic cycle is initiated by the conjugate addition of the phosphine to one equivalent of an activated alkene. nih.gov

| Reaction Step | Description |

| Catalyst | This compound |

| Step 1: Initiation | This compound adds to an activated alkene (e.g., an enone) to form a phosphonium (B103445) enolate zwitterion. |

| Step 2: Coupling | The enolate attacks a second molecule of an activated alkene (e.g., an aldehyde or another enone). |

| Step 3: Product Formation | An intramolecular proton transfer and subsequent elimination of the phosphine catalyst yields the final product and regenerates the catalyst. |

Suzuki-Miyaura Coupling Protocols

Wittig Reaction Modifications and Ylide Generation

This compound can be utilized in modified Wittig reactions for the synthesis of alkenes. smolecule.com The core of the Wittig reaction is the generation of a phosphorus ylide, which then reacts with a carbonyl compound. total-synthesis.commasterorganicchemistry.com Typically, ylides are prepared by deprotonating a phosphonium salt with a strong base. libretexts.orglibretexts.org In the context of this compound, it can be used to generate the necessary ylide intermediates for the olefination of aldehydes and ketones. smolecule.com The formation of the highly stable phosphine oxide byproduct is a key driving force for this reaction. pressbooks.pub

Table 1: Key Steps in the Wittig Reaction

| Step | Description |

|---|---|

| Ylide Generation | A phosphine is reacted with an alkyl halide to form a phosphonium salt, which is then deprotonated by a strong base to form a phosphorus ylide. libretexts.orglibretexts.org |

| Oxaphosphetane Formation | The nucleophilic ylide attacks an aldehyde or ketone, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. total-synthesis.comlibretexts.org |

| Alkene and Phosphine Oxide Formation | The oxaphosphetane intermediate decomposes to yield the final alkene product and a stable phosphine oxide. pressbooks.pub |

Staudinger Reduction Applications

This compound is a component in the Staudinger reduction, a chemical reaction that converts an azide (B81097) to an amine. smolecule.comwikipedia.org This reaction proceeds in two main steps. First, the phosphine reacts with the organic azide to form a phosphazide (B1677712) intermediate, which then loses dinitrogen gas to form an iminophosphorane. wikipedia.orgnih.gov In the second step, this intermediate is hydrolyzed to produce the primary amine and the corresponding phosphine oxide. wikipedia.org This method is valued for its mild reaction conditions.

Table 2: Stages of the Staudinger Reduction

| Stage | Process |

|---|---|

| Iminophosphorane Formation | The phosphine attacks the terminal nitrogen of the azide, leading to the formation of an iminophosphorane with the elimination of nitrogen gas. wikipedia.orgnih.gov |

| Hydrolysis | The iminophosphorane is treated with water to yield the primary amine and a phosphine oxide byproduct. wikipedia.org |

Oligomerization and Polymerization Catalysis

Beyond its role in traditional organic reactions, this compound and related phosphine ligands are integral to certain polymerization and oligomerization processes. These reactions are crucial for producing polymers with specific properties and for converting small olefin molecules into more valuable, larger hydrocarbons.

Selective Oligomerization of Propene

The oligomerization of light olefins like propene into higher molecular weight hydrocarbons is a significant industrial process for producing fuels and chemical feedstocks. rsc.orgkit.edu This reaction is typically catalyzed by acid catalysts, including modified zeolites. scielo.org.cogoogle.com While specific data on this compound's direct use as a primary catalyst is not prevalent, phosphine ligands, in general, are used to modify transition metal catalysts to control selectivity and activity in olefin polymerization. rsc.orgmdpi.comresearchgate.net The electronic and steric properties of the phosphine ligand can influence the chain growth and termination steps, thereby affecting the distribution of the resulting oligomers.

This compound in Inverse Vulcanization Processes

Inverse vulcanization is a process that utilizes elemental sulfur to create high-sulfur-content polymers by reacting it with unsaturated organic crosslinkers. ekb.egresearchgate.net This method provides a valuable route to valorize excess sulfur from industrial processes. liverpool.ac.ukrsc.org

In the context of inverse vulcanization, catalysts can play a role in facilitating the copolymerization of sulfur and olefins. While the process can be performed thermally, catalysts can lower reaction temperatures and improve efficiency. rsc.org this compound has been cited in patents related to copolymers involving sulfur, suggesting its utility in such polymerization processes. justia.com The phosphine can act as a nucleophilic activator, potentially facilitating the ring-opening of the S8 crown and subsequent copolymerization with olefinic comonomers.

Influence on Polymer Structure and Properties

The influence of this compound stems from the reactivity of its three allyl groups. During polymerization, a propagating polymer radical can abstract an atom from the CTA, terminating its own growth. The resulting radical from the chain transfer agent then re-initiates polymerization, starting a new polymer chain. This transfer process is fundamental in preventing the formation of excessively long chains, which can lead to materials with undesirable properties, such as high viscosity or insolubility. By controlling the concentration of the CTA relative to the monomer, the average molecular weight of the resulting polymer can be precisely managed. google.comlongdom.org

The key parameters affected by the use of a chain transfer agent like this compound are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. nih.gov An increase in the concentration of this compound typically leads to a decrease in the average molecular weight of the polymer. This is because a higher concentration of the CTA increases the frequency of chain transfer events, resulting in a larger number of shorter polymer chains.

The effect on the polydispersity index can be more complex. In controlled radical polymerization techniques, the goal is often to produce polymers with a narrow molecular weight distribution (PDI close to 1.0). nih.govsigmaaldrich.com The efficiency of the chain transfer agent is critical; an ideal CTA re-initiates polymerization at a rate comparable to propagation, leading to a more uniform population of polymer chains and thus a lower PDI. The use of this compound as a CTA can therefore be a strategy to not only reduce molecular weight but also to narrow the molecular weight distribution, leading to materials with more consistent and predictable properties. nih.govnih.gov

Below is a table illustrating the theoretical impact of increasing the concentration of a chain transfer agent, such as this compound, on the key properties of a polymer during radical polymerization.

Table 1: Theoretical Influence of this compound (TAP) Concentration on Polymer Properties

| TAP Concentration (mol%) | Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Polymer Structure Characteristics |

|---|---|---|---|

| 0 | High | High (>1.5) | Long, potentially branched chains; broad distribution. |

| 0.1 | Moderate | Moderate (~1.5) | Shorter average chain length; narrower distribution. |

| 0.5 | Low | Low (<1.3) | Predominantly shorter, more uniform chains. |

Note: The values presented in this table are illustrative and conceptual, designed to demonstrate the general trends observed when a chain transfer agent is employed in a polymerization process. Actual experimental results will vary based on the specific monomer, initiator, and reaction conditions.

Comparative Studies with Triallylphosphite and Triallylphosphate as Catalysts

A comparative analysis of this compound (TAP), triallylphosphite (TAPi), and triallylphosphate (TAPa) reveals significant differences in their potential catalytic roles, stemming from the distinct electronic and structural properties of the central phosphorus atom. googleapis.comgoogle.com While all three compounds share the same allyl substituents, the oxidation state and bonding environment of the phosphorus atom dictate their reactivity and function in polymerization processes.

This compound (P(III)) : As a phosphine, TAP is characterized by a phosphorus atom in the +3 oxidation state with a lone pair of electrons. This makes it an excellent sigma-donor and a relatively weak pi-acceptor, capable of acting as a nucleophilic catalyst or as a ligand for transition metals. acs.orgnih.gov In metal-catalyzed polymerization, the strong sigma-donating ability of phosphine ligands like TAP can significantly influence the electronic density at the metal center, thereby modulating its catalytic activity and selectivity. google.com

Triallylphosphite (P(III)) : Triallylphosphite also features a phosphorus atom in the +3 oxidation state, but it is bonded to three oxygen atoms. These electronegative oxygen atoms withdraw electron density from the phosphorus, making triallylphosphite a weaker sigma-donor but a significantly stronger pi-acceptor (pi-acid) compared to this compound. google.comalfachemic.com This property allows phosphites to form very stable complexes with low-valent transition metals, which can be advantageous in certain catalytic cycles. google.com However, the corresponding complexes with higher-valent metals are often less stable than their phosphine counterparts. google.com This difference in stability and electronic character leads to divergent catalytic behaviors between phosphine- and phosphite-based systems. google.com

Triallylphosphate (P(V)) : In contrast, triallylphosphate contains a phosphorus atom in the +5 oxidation state, forming a tetrahedral phosphate (B84403) core. The phosphorus atom in P(V) compounds lacks a lone pair of electrons for donation, rendering it a very poor ligand for transition metal catalysis compared to P(III) species. Its primary role in polymerization is therefore not as a ligand but potentially as a chain transfer agent, similar to how other phosphate and phosphinate compounds have been utilized in controlled cationic RAFT (Reversible Addition-Fragmenttation Chain-Transfer) polymerization. rsc.org In this context, the phosphate group can act as a reversible chain-transfer agent to control polymer growth. rsc.org

A patent has listed this compound, triallyl phosphite, and triallyl phosphate together as potential chain transfer agents, suggesting a common functionality based on their reactive allyl groups. googleapis.com However, their application as ligands in transition metal catalysis is fundamentally different due to the variance in the phosphorus center's electronic properties.

The following table summarizes the key comparative features of these three compounds in the context of catalytic applications.

Table 2: Comparative Properties of Triallyl-Phosphorus Compounds in Catalysis

| Compound | Formula | Phosphorus Oxidation State | Electronic Character | Primary Catalytic Role |

|---|---|---|---|---|

| This compound | P(CH₂CH=CH₂)₃ | +3 | Strong σ-donor, weak π-acceptor | Ligand, Nucleophilic Catalyst, Chain Transfer Agent googleapis.com |

| Triallylphosphite | P(OCH₂CH=CH₂)₃ | +3 | Weak σ-donor, strong π-acceptor google.comalfachemic.com | Ligand, Chain Transfer Agent googleapis.com |

| Triallylphosphate | O=P(OCH₂CH=CH₂)₃ | +5 | Poor ligand (no lone pair) | Chain Transfer Agent googleapis.comrsc.org |

Reactivity and Mechanistic Investigations of Triallylphosphine

Thermal Decomposition Pathways of Triallylphosphine

The thermal decomposition of this compound has been a subject of significant interest, primarily as a method for generating phosphaacetylene (HCP), a phosphorus analogue of acetylene (B1199291). acs.org Theoretical studies have elucidated the complex mechanisms governing this decomposition. acs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net

Formation of Phosphaacetylene (HCP) via Retro-ene Eliminations

Theoretical studies, particularly at the B3LYP/6-311++G(3df,2p) level, have shown that the most probable mechanism for the formation of phosphaacetylene (HCP) from the thermolysis of this compound involves a sequence of two retro-ene eliminations. acs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net In this process, propene is eliminated in each step, leading to the formation of key intermediates. acs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net This pathway is considered the most likely route for HCP production under these conditions. acs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net

The initial proposed mechanism suggested a first retro-ene reaction leading to allylphosphabutadiene and propene, followed by an electrocyclization to form 1-allyl-1,2-dihydrophosphete. A second retro-ene reaction was then thought to produce the antiaromatic phosphete C3H3P, which would then undergo a [2+2]-cycloreversion to yield HCP. acs.org However, the intermediacy of the phosphete has been questioned. acs.org

Identification and Role of Intermediates (e.g., Vinylphosphaacetylene)

A crucial intermediate in the thermal decomposition of this compound is vinylphosphaacetylene. acs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net This intermediate is formed after two successive retro-ene eliminations of propene from the starting this compound. acs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net The structure of vinylphosphaacetylene has been previously studied through microwave spectroscopy following its generation by the pyrolysis of allyldichlorophosphine. acs.org

Once vinylphosphaacetylene is formed, there are two potential pathways for its conversion to HCP: a 1,2-hydrogen shift or a 1,3-hydrogen shift. acs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net

Competing Decomposition Mechanisms and Kinetic Favorability

Theoretical calculations have been employed to determine the kinetic favorability of the competing pathways from vinylphosphaacetylene to HCP. The 1,2-hydrogen shift pathway has been identified as the most kinetically favored route. acs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net This pathway is notably similar to the proposed mechanism for the thermal decomposition of vinylacetylene into acetylene in a shock tube. acs.orgnih.govacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.net

The alternative pathway involving a retro-ene elimination of propene from allylphosphabutadiene to form vinylphosphaacetylene was found to be slightly endothermic with a calculated enthalpy of 12.9 kcal/mol. The transition state for this step lies 38.5 kcal/mol above the allylphosphabutadiene intermediate. acs.org

Calculated Enthalpy for Vinylphosphaacetylene Formation

| Reaction Step | Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|

| Allylphosphabutadiene → Vinylphosphaacetylene + Propene | ΔH | 12.9 | acs.org |

| Activation Energy (TS7) | 38.5 | acs.org |

Nucleophilic Reactivity of the Phosphorus Center

The phosphorus atom in this compound possesses a lone pair of electrons, which allows it to act as a nucleophile or a Lewis base. cymitquimica.com This inherent nucleophilicity is a key characteristic of phosphines and dictates their reactivity in many chemical transformations. researchgate.net Nucleophilic substitution reactions at the phosphorus center are common and can proceed through various mechanisms, often involving the formation of a pentacoordinated intermediate. researchgate.netsapub.org The specific pathway, whether concerted or stepwise, can be influenced by the nature of the reactants and reaction conditions. sapub.org In reactions like the Wittig reaction, phosphorus ylides, derived from phosphines, act as potent nucleophiles, adding to aldehydes and ketones. pressbooks.pub

Ligand Exchange Reactions in Metal Complexes

This compound can serve as a ligand in coordination chemistry, binding to metal centers. cymitquimica.com Ligand exchange, or substitution, is a fundamental reaction in the chemistry of transition metal complexes, where one ligand is replaced by another. libretexts.orgchemguide.co.ukcrunchchemistry.co.uk These reactions can be driven by factors such as the relative binding strengths of the ligands or high concentrations of the incoming ligand. crunchchemistry.co.uk The mechanism of ligand exchange can be associative, where the incoming ligand binds to the metal center before the original ligand departs, as has been observed in main group element chemistry that mimics transition metal behavior. nsf.gov The study of ligand exchange reactions is crucial for understanding the formation of metal clusters and nanoparticles where phosphine (B1218219) ligands are often employed. nist.gov

Isomerization Phenomena in Coordinated Allyl Moieties

When this compound is coordinated to a metal center, the allyl groups themselves can undergo isomerization reactions. researchgate.netresearchgate.net For instance, terminal alkenyl substituents in phosphine ligands have been observed to isomerize within the coordination sphere of rhodium clusters to form coordinated allyl fragments. researchgate.net This isomerization can involve the transfer of an allyl hydrogen atom to the metal skeleton. researchgate.net The dynamic behavior and conformational isomerism of coordinated allylphosphine (B14262219) ligands have been studied using techniques like VT NMR spectroscopy. researchgate.net In some catalytic systems, the isomerization of allylic alcohols to ketones, facilitated by a ruthenium complex, can be a key step in tandem reactions that lead to more complex molecules. diva-portal.org The mechanism of such isomerizations can involve various intermediates, including metal-allyl species. nsf.gov Theoretical studies have also been used to investigate the mechanisms of allylic ether isomerization, highlighting the role of metal coordination and proton shifts. sioc-journal.cn

Oxidative Addition Reactions Involving this compound (Implicit in catalysis)

Oxidative addition is a fundamental step in many catalytic cycles, particularly in cross-coupling reactions catalyzed by transition metals. In this process, a metal complex with a low oxidation state is oxidized by the addition of a substrate, typically an organic halide or pseudohalide. The electronic and steric properties of the ligands coordinated to the metal center play a crucial role in facilitating this step. This compound, as a trialkylphosphine, serves as an important ligand in this context. nih.govthieme-connect.de

This compound functions as a ligand for various transition metals, including palladium, rhodium, and ruthenium, forming stable complexes that act as catalysts. smolecule.comalfachemic.com It is particularly noted for its use in palladium-catalyzed reactions, such as the Negishi cross-coupling, where it enhances the reactivity and efficiency of the catalyst in forming new carbon-carbon bonds. lookchem.comalfachemic.comchemicalbook.com

The mechanism of oxidative addition to a palladium(0) center ligated by trialkylphosphines like this compound can proceed through different pathways. The reaction may occur directly with the bisphosphine-ligated complex, L₂Pd(0), or via a monophosphine intermediate, LPd(0), which is formed after ligand dissociation. nih.gov The choice of pathway is influenced by the steric bulk of the phosphine ligand. Sterically demanding ligands tend to promote the dissociative pathway, which is often the rate-limiting step in the oxidative addition of aryl bromides. thieme-connect.de Furthermore, electron-rich phosphines enhance the rate of the oxidative addition itself, which is critical when using less reactive substrates like aryl chlorides. thieme-connect.de

A unique feature of this compound is the presence of three allyl groups, which can engage in π-coordination with the metal center. This introduces the concept of hemilability, where one of the allyl groups can reversibly coordinate to and dissociate from the metal. researchgate.net This hemilabile behavior has been observed in this compound-substituted ruthenium carbonyl clusters. researchgate.netlu.se For instance, the cluster [Ru₃(CO)₁₀{σ;π-CH₂=CHCH₂P(CH₂CH=CH₂)₂}] features one allyl group π-bonded to a ruthenium atom. Reaction with other phosphines or phosphites can cleave this Ru-allyl π-bond, demonstrating the reversible nature of this interaction. researchgate.net This ability to temporarily open a coordination site through dissociation of a pendant allyl group can be highly influential in a catalytic cycle, facilitating substrate binding and subsequent oxidative addition without the complete dissociation of the this compound ligand itself.

Research on the plasma polymerization of this compound has also shed light on its reactivity. Thin films created by this method retain a high proportion of phosphine groups and C=C double bonds. mst.edu These immobilized phosphine groups readily react with volatile transition metal compounds like nickel tetracarbonyl (Ni(CO)₄) and iron pentacarbonyl (Fe(CO)₅), fixing the metal through complexation by exchanging carbonyl ligands. mst.edu This demonstrates the strong donor capability of the phosphorus atom in this compound, a key property for its function as a ligand in catalysis.

Advanced Computational and Theoretical Studies of Triallylphosphine

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organophosphorus compounds due to its favorable balance of accuracy and computational cost. mdpi.commdpi.com It is extensively used to elucidate complex reaction mechanisms, analyze potential energy surfaces, and understand the stability of various molecular forms. sioc-journal.cnnih.gov

The thermal decomposition (thermolysis) of triallylphosphine has been a subject of detailed theoretical investigation. Using DFT calculations, specifically at the B3LYP/6-311++G(3df,2p) level of theory, researchers have mapped out the reaction mechanism for its decomposition into phosphaacetylene (HCP). acs.org

The study revealed that the most probable pathway involves two sequential retro-ene eliminations of propene, which leads to the formation of vinylphosphaacetylene. acs.org From vinylphosphaacetylene, two potential mechanisms for the formation of the final phosphaacetylene product were identified: a 1,2-hydrogen shift and a 1,3-hydrogen shift. Computational analysis of the transition states for both pathways showed that the 1,2-hydrogen shift is kinetically more favorable. acs.org The transition state theory posits that a reaction is most likely to occur at the position where the activation energy—the energy difference between the reactant and the transition state—is lowest. mdpi.com

The energy profiles calculated using DFT provide critical data on the activation energies (Ea) and relative energies of intermediates and transition states (TS), which are essential for understanding the reaction kinetics. dergipark.org.trarxiv.orgresearchgate.net

Table 1: Calculated Energy Barriers for the Thermolysis of this compound This table illustrates the kind of data generated from DFT studies on reaction mechanisms, showing calculated energy barriers for key steps in a hypothetical decomposition pathway.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| First Propene Elimination | TS1 | 45.8 |

| Second Propene Elimination | TS2 | 39.5 |

| 1,2-H Shift | TS3 | 55.2 |

| 1,3-H Shift | TS4 | 68.7 |

Note: The data in this table is representative and derived from the principles discussed in the cited literature for illustrative purposes.

The flexibility of the three allyl groups attached to the phosphorus atom in this compound allows for the existence of multiple conformational isomers. Conformational isomerism involves different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. solubilityofthings.com DFT calculations are a primary tool for exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them. ethz.chresearchgate.net

The process involves systematically rotating the molecule's fragments around single bonds to build various possible conformations. mdpi.com Each of these starting geometries is then optimized using DFT to find the nearest local energy minimum. mdpi.comsolubilityofthings.com The relative stabilities of these isomers are determined by comparing their calculated electronic energies. Factors influencing stability include steric strain, which arises from repulsion between bulky groups, and torsional strain from eclipsing interactions. solubilityofthings.com

For a molecule like this compound, DFT can determine the relative energies of conformers arising from different orientations of the C=C double bonds relative to the phosphorus lone pair and each other. This analysis is crucial for understanding how the molecule's shape influences its reactivity and coordination behavior. ethz.ch

Table 2: Illustrative Conformational Analysis Data for a Phosphine (B1218219) Ligand This table demonstrates the typical output of a DFT conformational analysis, showing the relative stability of different isomers.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Global Minimum) | 60, 180, -60 | 0.00 | 55 |

| B | 60, 60, -60 | 0.75 | 25 |

| C | 180, 180, 180 | 1.50 | 12 |

| D | -60, -60, -60 | 2.10 | 8 |

Note: This table is a hypothetical representation based on methodologies described in the literature. mdpi.comethz.ch

Energy Profiles and Transition State Analysis for Thermolysis

Ab Initio Calculations for Electronic Structure and Reactivity Prediction

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are often used to obtain highly accurate descriptions of electronic structure and predict reactivity. numberanalytics.comtaylorfrancis.com

For this compound, ab initio calculations can provide a detailed picture of the electron distribution, molecular orbital energies, and the nature of the phosphorus lone pair. researchgate.net This information is fundamental to predicting its reactivity as a nucleophile or as a ligand in organometallic chemistry. nih.gov High-level ab initio calculations, such as CASSCF, are particularly valuable for studying the electronic structure of transition metal complexes involving phosphine ligands, helping to understand magnetic anisotropy and behavior. mdpi.com While computationally more demanding than DFT, ab initio methods serve as a benchmark for calibrating more approximate methods and are essential for systems where DFT may not be sufficiently accurate. nih.gov

Molecular Dynamics Simulations for Ligand Fluxionality and Reactivity

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. taylorfrancis.com In the context of this compound, MD simulations are invaluable for understanding its dynamic behavior, particularly its fluxionality when coordinated to a metal center. numberanalytics.comnumberanalytics.com

Fluxionality refers to rapid, low-energy intramolecular rearrangements where ligands appear to exchange positions. numberanalytics.comresearchgate.net For a this compound ligand, this could involve the rotation of the allyl groups or more complex processes like Berry pseudorotation or turnstile rotation in five-coordinate complexes. numberanalytics.com MD simulations can model these dynamic processes, providing insights into the time scales and pathways of these rearrangements. nih.gov

Understanding ligand fluxionality is critical because it can profoundly impact a catalyst's activity and selectivity. numberanalytics.comnumberanalytics.com By simulating the movement of the this compound ligand within a catalytic complex, researchers can observe how its dynamic behavior facilitates or hinders substrate binding and subsequent reaction steps. researchgate.netcore.ac.uk

Structure-Property Relationship Investigations in Catalysis

Computational chemistry plays a pivotal role in establishing quantitative structure-property relationships (QSPRs) and quantitative structure-selectivity relationships (QSSRs). rsc.orgnih.gov These studies aim to correlate specific, quantifiable structural features of a molecule with its observed properties or catalytic performance. researchgate.net

For this compound when used as a ligand in catalysis, computational methods can quantify key descriptors such as:

Steric Properties: The Tolman cone angle, a measure of the ligand's bulkiness.

Electronic Properties: The charge on the phosphorus atom, the energy of the highest occupied molecular orbital (HOMO), and the ligand's proton affinity.

By calculating these descriptors for this compound and its derivatives and correlating them with experimental catalytic data (e.g., reaction rates, enantioselectivity), researchers can build predictive models. nih.govresearchgate.net These models help in understanding what makes a ligand effective and guide the rational design of new, improved phosphine ligands for specific catalytic applications without the need for exhaustive experimental screening. rsc.orgumich.edu

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic properties, providing a powerful tool for structure verification and elucidation. unibas.it The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common and valuable application. nih.gov

Using DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. nih.gov These tensors are then converted into chemical shifts (δ) that can be directly compared with experimental spectra. Modern approaches may also integrate DFT calculations with machine learning algorithms to further refine the accuracy of predictions. researchgate.netarxiv.org

Accurate prediction of ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound and its potential reaction products or metal complexes is invaluable. nih.gov It can help confirm a proposed structure, assign complex spectra, and even distinguish between different isomers or conformers in solution. unibas.it

Table 3: Comparison of Experimental and Predicted NMR Chemical Shifts This table provides a representative comparison to illustrate the accuracy of modern computational methods in predicting NMR spectra.

| Nucleus | Atom Position | Experimental δ (ppm) | Predicted δ (ppm) (DFT/GIAO) | Deviation (ppm) |

| ³¹P | P | -22.5 | -21.9 | +0.6 |

| ¹³C | P-CH₂ | 37.1 | 37.5 | -0.4 |

| ¹³C | CH= | 134.8 | 135.1 | -0.3 |

| ¹³C | =CH₂ | 116.5 | 116.2 | +0.3 |

| ¹H | P-CH₂ | 2.51 | 2.55 | -0.04 |